Inupadenant hydrochloride, also known as EOS-100850 or EOS-850, is a small molecule drug developed by iTeos Therapeutics. It is primarily classified as an adenosine A2A receptor antagonist, targeting the adenosine signaling pathway which plays a significant role in tumor immune evasion. This compound is currently under investigation in clinical trials for its efficacy in treating various cancers, particularly non-small cell lung carcinoma and malignant melanoma.
Inupadenant hydrochloride is synthesized as part of a broader class of 3-ring heterocyclic compounds and includes various chemical categories such as amines, antineoplastics, fluorobenzenes, furans, organic sulfur compounds, and piperazines. The molecular formula for Inupadenant hydrochloride is with a CAS registry number of 2411004-22-1 .
The synthesis of Inupadenant hydrochloride involves complex organic chemistry techniques that focus on constructing its unique heterocyclic structure. While specific synthetic routes are proprietary, the synthesis generally includes:
The development process emphasizes maintaining structural integrity while optimizing for biological activity against the adenosine A2A receptor .
Inupadenant hydrochloride features a complex molecular architecture characterized by multiple functional groups that contribute to its biological activity. The structure can be represented as follows:
The presence of fluorine atoms and sulfur heteroatoms is significant, as they often enhance lipophilicity and metabolic stability, which are crucial for drug efficacy .
Inupadenant hydrochloride primarily engages in receptor-binding interactions rather than undergoing traditional chemical reactions seen in many small molecules. The key reaction involves:
The drug's ability to maintain activity even at high concentrations of adenosine distinguishes it from other antagonists, potentially leading to enhanced therapeutic outcomes in cancer treatment .
Inupadenant hydrochloride functions by antagonizing the adenosine A2A receptor, which is known to suppress immune responses when activated by adenosine. The mechanism can be summarized as follows:
This mechanism is particularly important in solid tumors where adenosine levels can be significantly elevated due to hypoxia and cellular necrosis .
Inupadenant hydrochloride exhibits several notable physical and chemical properties:
These properties are crucial for formulation development and ensuring bioavailability during clinical use .
Inupadenant hydrochloride is primarily investigated for its potential applications in oncology, specifically:
The ongoing research highlights its potential role in improving patient outcomes in cancer treatment by enhancing immune responses against tumors.
CAS No.: 815-91-8
CAS No.: 600-63-5
CAS No.: 18679-18-0
CAS No.: 22638-09-1
CAS No.: 121955-20-2